Enhanced Lipophilicity: Comparing LogP of N-Neopentyl vs. Unsubstituted Pyrazoles
The addition of the neopentyl group to the pyrazole ring significantly increases lipophilicity, a key determinant of membrane permeability and bioavailability. The predicted LogP value for the neopentyl-substituted derivative 1-neopentyl-1H-pyrazol-3-amine is approximately 2.1 . This is a substantial increase compared to the parent, unsubstituted pyrazole (1H-pyrazole), which has an experimental LogP of -0.24 [1]. This shift from a hydrophilic to a moderately lipophilic profile can be critical for the compound's ability to cross cell membranes.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~2.1 (predicted for 1-neopentyl-1H-pyrazol-3-amine) |
| Comparator Or Baseline | 1H-Pyrazole: LogP = -0.24 (experimental) |
| Quantified Difference | ~2.34 log unit increase |
| Conditions | Predicted vs. experimental LogP values |
Why This Matters
This difference directly impacts the selection of a synthetic building block or lead compound, as a higher LogP is often required for passive membrane diffusion and central nervous system (CNS) penetration.
- [1] PubChem. (n.d.). Compound Summary for CID 1048, 1H-Pyrazole. National Center for Biotechnology Information. View Source
